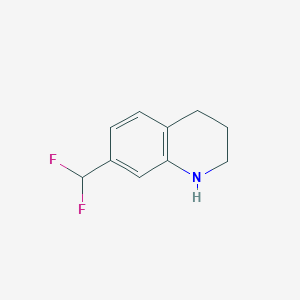

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline

Übersicht

Beschreibung

Difluoromethyl groups are of considerable interest in diverse fields of science because of their unique physical and chemical properties . They are often used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of compounds containing the difluoromethyl group often involves the use of difluoromethylation reagents . For example, Difluoromethyl triflate (HCF 2 OTf) is an easy-to-handle, air-stable, and non-ozone-depleting liquid reagent for difluoromethylation .

Molecular Structure Analysis

The molecular structure of difluoromethyl-containing compounds can be influenced by the biological environment . DFT calculations have revealed that the biological environment changes the molecular structure of difluoromethyl-containing compounds only slightly .

Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .

Wissenschaftliche Forschungsanwendungen

Late-stage Difluoromethylation

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in late-stage difluoromethylation, a process that involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application : The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Anti-Atherosclerosis Effect

- Scientific Field : Medical Science

- Application Summary : 7-Difluoromethyl-5, 4΄-dimethoxygenistein (DFMG) has been found to have an anti-atherosclerosis effect in ApoE -/- mice that were fed a high-fat diet .

- Methods of Application : The study involved feeding ApoE -/- mice a high-fat diet and treating them with DFMG .

- Results or Outcomes : Compared to the control group, the lipid and von Willebrand factor (vWF) plasma levels were significantly lower, the plasma nitrite levels were significantly higher, the fatty streaks of aortic lesions were significantly lower, and the endothelium-dependent relaxation was significantly higher after both phase studies .

Difluoromethylation of Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the difluoromethylation of heterocycles, a process that involves the functionalization of diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .

- Methods of Application : The process involves the difluoromethylation of heterocycles via a radical process . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic .

- Results or Outcomes : The advances in this field have led to the development of various biologically and pharmacologically active ingredients .

Late-stage Difluoromethylation

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in late-stage difluoromethylation, a process that involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods of Application : The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

- Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Direct Difluoromethylation of Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in a novel transition metal- and oxidant-free visible light-photoinduced protocol for direct C(sp2)-H difluoromethylation of heterocycles . The reaction afforded difluoromethyl heterocycles without using colored organic dyes and metal catalysts in good yields and showed a broad substrate tolerance .

- Methods of Application : The process involves a visible light-photoinduced protocol for direct C(sp2)-H difluoromethylation of heterocycles .

- Results or Outcomes : The reaction afforded difluoromethyl heterocycles without using colored organic dyes and metal catalysts in good yields and showed a broad substrate tolerance .

Utilization of Fluoroform for Difluoromethylation

- Scientific Field : Green Chemistry

- Methods of Application : A continuous flow difluoromethylation protocol on sp3 carbons employing fluoroform as a reagent has been reported .

- Results or Outcomes : This protocol is applicable for the direct Cα-difluoromethylation of protected α-amino acids, and enables a highly atom efficient synthesis of the active pharmaceutical ingredient eflornithine .

Safety And Hazards

Zukünftige Richtungen

The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . Future research will likely focus on improving the efficiency and selectivity of these reactions, as well as exploring new applications in pharmaceuticals and materials science .

Eigenschaften

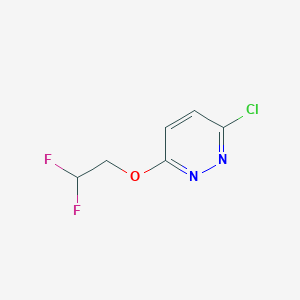

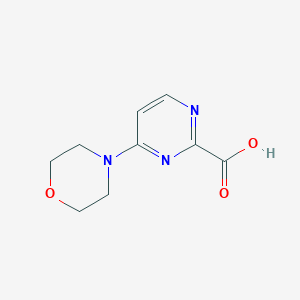

IUPAC Name |

7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOLXTGHMFUFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C(F)F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-cyclopropyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B1432575.png)

![tert-Butyl 3-carbamoyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1432593.png)